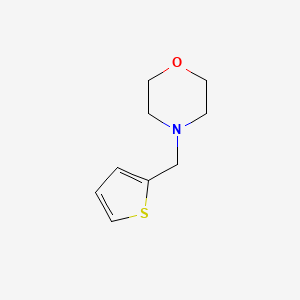

4-(Thiophen-2-ylmethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-2-9(12-7-1)8-10-3-5-11-6-4-10/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUURQTRNCPVWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286794 | |

| Record name | 4-(thiophen-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-48-1 | |

| Record name | 4-(thiophen-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Thiophene and Morpholine Moieties in Synthetic and Medicinal Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. nih.gov It is recognized as a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The significance of thiophene is underscored by its presence in numerous FDA-approved drugs, ranking it high among heterocyclic scaffolds in small-molecule pharmaceuticals. nih.gov Its utility stems from its ability to engage in various drug-receptor interactions and its role as a bioisostere for the phenyl ring, which allows for the modulation of a compound's physicochemical properties. nih.gov The chemical reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution, makes it a versatile component for synthetic chemists to modify and elaborate upon. nih.gov

Similarly, the morpholine (B109124) ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a highly valued scaffold in drug discovery. jchemrev.comresearchgate.net It is considered a "versatile moiety" and a "privileged pharmacophore" due to its wide spectrum of pharmacological activities and its ability to impart favorable pharmacokinetic properties to a molecule. jchemrev.comresearchgate.nete3s-conferences.org The presence of the morpholine ring can enhance a compound's solubility, metabolic stability, and ability to cross biological membranes. e3s-conferences.org Its synthesis is well-established, making it a readily accessible building block for the creation of diverse chemical libraries. researchgate.net The incorporation of the morpholine moiety has been a successful strategy in the development of drugs for a variety of therapeutic areas. researchgate.nete3s-conferences.org

Sophisticated Structural Elucidation and Spectroscopic Characterization of 4 Thiophen 2 Ylmethyl Morpholine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 4-(Thiophen-2-ylmethyl)morpholine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in mapping the proton environments within this compound. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm, due to the deshielding effect of the ring current. The protons of the methylene (B1212753) bridge connecting the thiophene and morpholine (B109124) rings would likely resonate at a different chemical shift, influenced by the adjacent heteroatoms. The protons on the morpholine ring itself would exhibit characteristic signals, with their chemical shifts and coupling patterns providing insight into the ring's conformation. researchgate.netmdpi.comresearchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-H3 | 6.9 - 7.1 |

| Thiophene-H4 | 6.8 - 7.0 |

| Thiophene-H5 | 7.2 - 7.4 |

| Methylene (-CH₂-) | 3.6 - 3.8 |

| Morpholine-H (axial) | 2.4 - 2.6 |

| Morpholine-H (equatorial) | 2.6 - 2.8 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiophene ring are typically found in the downfield region (δ 120-140 ppm), characteristic of aromatic carbons. The carbon of the methylene bridge and the carbons of the morpholine ring will appear at higher field strengths, with the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms of the morpholine ring being shifted further downfield compared to the other morpholine carbons. chemicalbook.comspectrabase.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-C2 | ~140 |

| Thiophene-C3 | ~125 |

| Thiophene-C4 | ~126 |

| Thiophene-C5 | ~124 |

| Methylene (-CH₂-) | ~60 |

| Morpholine-C (adjacent to N) | ~54 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₃NOS, the expected molecular weight is approximately 183.27 g/mol . chemscene.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). The high-resolution mass spectrum would provide a very precise mass measurement, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For example, cleavage of the bond between the thiophene ring and the methylene group, or fragmentation of the morpholine ring, would produce characteristic fragment ions. nist.govnist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of specific structural features. For instance, C-H stretching vibrations of the thiophene ring and the morpholine ring would be observed in the region of 2850-3100 cm⁻¹. The C-S stretching vibration of the thiophene ring would likely appear in the fingerprint region, typically below 800 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong absorption band around 1100 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring would also be identifiable. researchgate.netmdpi.comsemanticscholar.orgnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C-H (Thiophene) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=C (Thiophene) | 1600 - 1450 |

| C-O-C (Ether) | 1150 - 1085 |

| C-N (Amine) | 1250 - 1020 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

A key aspect of the structural analysis of this compound is the conformation of the six-membered morpholine ring. Like cyclohexane, the morpholine ring typically adopts a stable chair conformation to minimize steric strain. nih.govacs.orgmdpi.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the bulky thiophen-2-ylmethyl group attached to the nitrogen atom is expected to preferentially occupy the equatorial position to minimize steric hindrance. nih.gov X-ray crystallography would directly confirm this preference in the solid state. Conformational analysis using spectroscopic methods like NMR can also provide evidence for the dominant conformation in solution. acs.org The presence of the lone pair on the nitrogen and the oxygen atom within the morpholine ring can lead to specific intramolecular interactions that influence its conformation and reactivity. nih.gov

Intermolecular Interaction Network Elucidation (e.g., Hydrogen Bonding, C-H···π Interactions)

In the absence of strong hydrogen bond donors, the intermolecular interactions in the solid state of this compound are expected to be dominated by weaker, yet significant, forces such as C-H···π interactions. The electron-rich π-system of the thiophene ring acts as a potential acceptor for hydrogen atoms from the methylene bridge and the morpholine ring of neighboring molecules.

In analogous structures, such as N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, the crystal packing is stabilized by a network of intermolecular interactions. nih.gov While this analogue possesses an amide group capable of forming strong N-H···O hydrogen bonds, the underlying principles of molecular recognition through weaker interactions remain relevant. For instance, in the crystal structure of 4-(4-Nitrophenyl)thiomorpholine, a related compound, the packing is characterized by weak C–H···O hydrogen bonds, forming centrosymmetric dimers. mdpi.com This highlights the capacity of C-H bonds adjacent to heteroatoms to participate in directional intermolecular contacts.

Dihedral Angle Assessment within the Thiophene-Methylene-Morpholine Framework

Although direct measurement for the title compound is unavailable, data from the closely related N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide provides a valuable point of reference. In this analogue, the thiophene ring is significantly twisted with respect to the morpholine ring. Specifically, the dihedral angle between the plane of the thiophene ring and the mean plane of the four carbon atoms of the chair-conformed morpholine ring is 63.54 (14)°. nih.gov This substantial deviation from a coplanar arrangement indicates a preference for a non-planar conformation, likely to minimize steric hindrance between the two rings.

In another structurally related, though more complex, molecule, 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate, the dihedral angle between the quinoline (B57606) and thiophene rings is 83.15 (8)°. nih.gov While the substitution pattern is different, this again demonstrates the tendency for aromatic rings linked by a flexible bridge to adopt a non-coplanar orientation.

Based on these analogous structures, it is reasonable to predict that the thiophene and morpholine rings in this compound are not coplanar. The exact dihedral angle will be a function of the subtle balance between intramolecular steric effects and the optimization of intermolecular packing forces in the solid state.

The following table summarizes the dihedral angles observed in analogous compounds, providing a predictive framework for this compound.

| Compound Name | Interacting Moieties | Dihedral Angle (°) |

| N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide | Thiophene ring and Morpholine ring (mean plane of C atoms) | 63.54 (14) |

| 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate | Quinoline ring and Thiophene ring | 83.15 (8) |

Chemical Reactivity and Transformational Pathways of 4 Thiophen 2 Ylmethyl Morpholine

Reactivity at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system. Its reactivity is characterized by electrophilic substitution, metallation, and reactions involving the sulfur heteroatom. The presence of the morpholinomethyl substituent at the 2-position influences the regioselectivity and rate of these reactions.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of 4-(Thiophen-2-ylmethyl)morpholine can undergo oxidative transformations to yield the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). This oxidation disrupts the aromaticity of the thiophene ring, leading to highly reactive intermediates.

The oxidation of thiophene and its derivatives is typically achieved using oxidizing agents like hydrogen peroxide, often catalyzed by metal complexes such as methyltrioxorhenium(VII) (CH₃ReO₃). acs.orgnih.gov The process occurs in a stepwise manner. The first step is the oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by a second oxidation to the sulfone. acs.orgnih.gov

Step 1: Thiophene → Thiophene-S-oxide (Sulfoxide)

Step 2: Thiophene-S-oxide → Thiophene-S,S-dioxide (Sulfone)

The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating substituents on the thiophene ring, which increase the nucleophilicity of the sulfur atom. acs.orgnih.gov Conversely, the subsequent oxidation of the electron-poor sulfoxide to the sulfone is slower and is favored by electron-withdrawing groups. acs.orgnih.gov Thiophene-S-oxides are generally unstable and highly electrophilic intermediates, capable of reacting with various nucleophiles or undergoing Diels-Alder dimerizations. acs.orgnih.gov The resulting thiophene-S,S-dioxides (sulfones) are more stable but are also reactive dienes for cycloaddition reactions. researchgate.net

Table 1: Stepwise Oxidation of Thiophene Derivatives

| Reactant | Product | Key Characteristics |

|---|---|---|

| Thiophene Derivative | Thiophene-S-oxide | Unstable, electrophilic intermediate |

Nucleophilic Properties of the Morpholine (B109124) Nitrogen

The morpholine ring contains a secondary amine nitrogen atom which imparts nucleophilic and basic properties to the molecule. wikipedia.org Although the adjacent ether oxygen withdraws some electron density, rendering the nitrogen less basic than in similar amines like piperidine, it remains a potent nucleophile. wikipedia.org

Derivatization via Nucleophilic Substitution Reactions

The lone pair of electrons on the morpholine nitrogen of this compound allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. This is a common pathway for the derivatization of morpholine-containing compounds. researchgate.netresearchgate.net

Typical reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form quaternary morpholinium salts.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylmorpholine derivatives.

Reaction with Epoxides: Nucleophilic ring-opening of epoxides to yield β-hydroxyamine derivatives.

Coupling Reactions: Morpholine can be coupled with various substrates, such as bromides, often in the presence of a catalyst, to form new C-N bonds. nih.gov

Nitrosation: Under acidic conditions, reaction with sodium nitrite (B80452) can produce the N-nitrosomorpholine derivative. researchgate.net

These derivatization reactions are fundamental in modifying the molecule's properties for various applications. e3s-conferences.org

Condensation Reactions with Aldehydes and Ketones Leading to Imine Formation

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a classic condensation reaction. However, the structure of the amine dictates the final product. While primary amines react with aldehydes and ketones to form stable imines (also known as Schiff bases), secondary amines like this compound follow a different pathway. masterorganicchemistry.comvedantu.com

The reaction of a secondary amine with a carbonyl compound proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This is followed by acid-catalyzed dehydration. Since the secondary amine lacks a second proton on the nitrogen to be eliminated, a stable, neutral imine cannot be formed. Instead, the carbinolamine intermediate eliminates a molecule of water to form a positively charged iminium ion . masterorganicchemistry.comlibretexts.org

Mechanism of Iminium Ion Formation:

Nucleophilic Attack: The morpholine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming the C=N⁺ double bond of the iminium ion.

This electrophilic iminium ion is a key reactive intermediate in subsequent reactions, such as the Mannich and enamine reactions. chemistrysteps.commasterorganicchemistry.com

Synthesis and Reactivity of Schiff Base and Mannich Base Derivatives

While this compound itself does not form stable Schiff bases, it is a key component in the synthesis of Mannich bases.

Schiff Base Derivatives: Schiff bases are compounds containing a C=N double bond, formed from the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgbyjus.comresearchgate.net Therefore, to generate a Schiff base within a thiophene-morpholine structure, one of the parent molecules would need to be a primary amine. For example, a Schiff base could be formed from thiophene-2-carbaldehyde (B41791) and a primary amine, which could then be functionalized with a morpholine ring in a separate step. Thiophene-containing Schiff bases are of significant interest as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govresearchgate.net

Mannich Base Derivatives: The Mannich reaction is a three-component condensation that is characteristic of secondary amines like morpholine. organic-chemistry.orgresearchgate.netlibretexts.org This reaction involves the aminoalkylation of a compound containing an acidic proton (e.g., an enolizable ketone) with formaldehyde (B43269) (or another aldehyde) and a secondary amine. libretexts.orgnih.gov

The reaction proceeds via the formation of an electrophilic iminium ion (often called an Eschenmoser's salt precursor) from morpholine and the aldehyde. libretexts.org This iminium ion is then attacked by the nucleophilic enol form of the ketone or other C-H acidic compound, resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. libretexts.org A Mannich base, 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenylurea, has been synthesized using 2-acetylthiophene (B1664040), morpholine, and phenyl urea, demonstrating this pathway's applicability. researchgate.net

Table 2: Comparison of Schiff and Mannich Base Formation

| Reaction | Required Amine | Carbonyl Component(s) | Key Intermediate | Final Product |

|---|---|---|---|---|

| Schiff Base | Primary Amine | Aldehyde or Ketone | Hemiaminal | Imine (R₂C=NR') |

| Mannich Base | Secondary Amine | Aldehyde + Enolizable Ketone | Iminium Ion | β-Amino-carbonyl |

Exploration of Coordination Chemistry: Metal Complexation and Ligand Properties

This compound possesses multiple potential donor sites, allowing it to function as a versatile ligand in coordination chemistry. The potential coordination sites include the sulfur atom of the thiophene ring, the nitrogen atom of the morpholine ring, and the π-electron system of the thiophene ring. nih.govucl.ac.ukacs.org

Coordination Modes:

N-Donation: The morpholine nitrogen has a lone pair of electrons and can act as a simple monodentate N-donor ligand, similar to other cyclic amines. researchgate.net

S-Donation: The thiophene sulfur can coordinate to a metal center in an η¹(S) fashion. This interaction is generally weak but can activate the thiophene ring for other reactions. acs.org

π-Coordination: The aromatic thiophene ring can coordinate to transition metals in η⁴ or η⁵ modes, where the metal binds to the diene or the entire π-system of the ring. ucl.ac.uk

(N,S)-Chelation: The molecule has the potential to act as a bidentate ligand, coordinating to a single metal center through both the morpholine nitrogen and the thiophene sulfur, forming a stable chelate ring. This mode of coordination is common for ligands containing both thiophene and a nitrogen donor atom, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides. nih.gov

The coordination behavior depends on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. acs.org Metal complexes of ligands containing both thiophene and morpholine moieties have been synthesized and characterized, with some showing interesting biological activities. nih.govresearchgate.net For instance, coordination complexes of a Mannich base derived from 2-acetylthiophene and morpholine with metals like Co²⁺, Mn²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ have been reported. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiophene-S-oxide |

| Thiophene-S,S-dioxide |

| Methyltrioxorhenium(VII) |

| Piperidine |

| Methyl iodide |

| Acyl chloride |

| Sodium nitrite |

| N-nitrosomorpholine |

| Iminium ion |

| Carbinolamine |

| Thiophene-2-carbaldehyde |

| Formaldehyde |

| 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenylurea |

| 2-Acetylthiophene |

| Phenyl urea |

| N-(2-pyridyl)-3-thienylalkyl-carboxamide |

| Cobalt(II) |

| Manganese(II) |

| Nickel(II) |

| Copper(II) |

Computational Chemistry and Theoretical Modeling of 4 Thiophen 2 Ylmethyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) approaches)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational cost. Such calculations, had they been published for 4-(Thiophen-2-ylmethyl)morpholine, would provide fundamental information about its reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. A high HOMO energy indicates a greater propensity to be an electron donor. In this compound, the electron-rich thiophene (B33073) ring and the nitrogen atom of the morpholine (B109124) ring would be expected to contribute significantly to the HOMO.

LUMO: Represents the ability of a molecule to accept an electron. A low LUMO energy suggests it is a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

While specific energy values for this compound are not available, studies on similar thiophene derivatives show that DFT calculations are routinely used to determine these parameters and predict reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, helping to predict how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, these would likely be concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring and the sulfur atom of the thiophene ring.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to the morpholine and methylene (B1212753) bridge.

An MEP analysis would be critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.govnih.gov

Prediction of Molecular Polarizabilities and Dipole Moments

Dipole Moment: A measure of the net molecular polarity resulting from the asymmetrical distribution of charge. The presence of heteroatoms (N, O, S) in this compound ensures it is a polar molecule with a non-zero dipole moment. A calculated value would quantify this polarity, which influences its solubility and ability to engage in dipole-dipole interactions.

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an electric field. This property is important for understanding intermolecular forces.

No published theoretically derived values for the dipole moment or polarizability of this specific compound were found.

Comparison of Theoretically Derived and Experimentally Obtained Spectroscopic Data (IR, NMR)

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. Comparing the calculated IR spectrum with an experimental one helps in assigning specific absorption bands to the corresponding molecular vibrations (e.g., C-H stretches, C-S stretches, C-O-C stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (¹H and ¹³C) of a molecule. This is highly valuable for validating the proposed structure and assigning signals in the experimental NMR spectrum. frontiersin.org

While experimental characterization data for various thiophene-morpholine derivatives exist, a direct comparison between theoretical and experimental spectra specifically for this compound is not available in the literature. nih.govresearchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comresearchgate.net

Elucidation of Ligand-Protein Binding Modes and Affinities

For this compound to be evaluated as a potential therapeutic agent, molecular docking studies would be essential.

Binding Modes: Docking simulations would predict the specific conformation of the molecule within the active site of a protein target. It would identify key interactions, such as hydrogen bonds (e.g., involving the morpholine oxygen or nitrogen), hydrophobic interactions (with the thiophene ring), and pi-pi stacking (also involving the thiophene ring).

Binding Affinities: The simulations produce a "docking score," which is an estimation of the binding free energy (e.g., in kcal/mol). A lower (more negative) score generally indicates a stronger, more favorable binding affinity.

While numerous docking studies have been performed on compounds containing thiophene and morpholine moieties against various targets like urease, mTOR, and COX enzymes, no such study has been published specifically for this compound. frontiersin.orgmdpi.commdpi.com Therefore, its potential protein targets and binding affinities remain computationally uncharacterized in the public domain.

Identification of Critical Amino Acid Residues Involved in Binding

Detailed computational studies to identify the specific amino acid residues involved in the binding of this compound to a definitive biological target are not yet extensively available in published literature. However, the principles of molecular interactions suggest that the binding profile would be dictated by the compound's key structural features. The thiophene ring, an aromatic heterocycle, is capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

The morpholine ring, with its oxygen and nitrogen heteroatoms, can participate in hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its protonation state, can also be a hydrogen bond acceptor. This allows for potential interactions with polar amino acid residues like serine, threonine, asparagine, and glutamine. The flexible methylene linker connecting the two rings allows the molecule to adopt various conformations to optimize these interactions within a binding site.

Advanced Molecular Simulation Techniques

To gain a deeper understanding of the dynamic nature of this compound and its interactions, researchers are turning to advanced molecular simulation techniques.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are limited, the methodology is a powerful tool for exploring its conformational landscape. MD simulations treat atoms and bonds as a system of interacting particles, allowing researchers to observe the molecule's movement over time. For this compound, these simulations would reveal the rotational freedom around the single bonds of the methylene linker, providing a map of the accessible shapes the molecule can adopt. This information is crucial for understanding how it might fit into the binding site of various proteins.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In silico tools play a critical role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. ajol.info For this compound, various computational models can be employed to estimate its drug-likeness and pharmacokinetic profile.

A number of online tools and software packages are available to predict these properties. ajol.infoeijppr.com For instance, the "BOILED-Egg" model can predict gastrointestinal absorption and brain penetration. nih.govmspsss.org.ua Other parameters that can be computationally estimated include Lipinski's rule of five compliance, which assesses the oral bioavailability of a compound, and predictions of potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govmspsss.org.ua While specific predictive data for this compound is not yet a focus of dedicated studies, related thiophene and morpholine-containing compounds have been the subject of such in silico ADMET assessments. ajol.inforesearchgate.net

Preclinical Biological Evaluation and Mechanistic Investigations of 4 Thiophen 2 Ylmethyl Morpholine and Its Analogues

Antimicrobial Activity Studies

The search for new antimicrobial agents is driven by the global challenge of drug resistance. Analogues of 4-(thiophen-2-ylmethyl)morpholine have been investigated for their potential to combat bacterial and fungal pathogens.

Derivatives incorporating the thiophene (B33073) and morpholine (B109124) scaffolds have demonstrated notable antibacterial properties. For instance, combinatorial libraries of thiomorpholine (B91149) phenyloxazolidinones have yielded potent leads with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov Similarly, a series of 4-(2-aminoethyl) morpholine derivatives showed good inhibitory action against various Gram-negative bacterial strains. researchgate.net

In the quest for agents against resistant strains, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as effective against Extended-Spectrum-β-Lactamase (ESBL) producing Escherichia coli ST131. mdpi.comresearchgate.net Specifically, compounds 4a and 4c from this series showed the highest activity. mdpi.comresearchgate.net The antibacterial activity of thiophene-based amides has also been demonstrated against a panel of eight microorganisms, indicating a broad spectrum of action. nih.gov

Further studies on morpholine-based thiazole (B1198619) derivatives revealed significant antibacterial potential, with minimum inhibitory concentration (MIC) values equal to the standard drug ciprofloxacin (B1669076) (12.5 µg/ml) against Staphylococcus aureus, Bacillus subtilis, E. coli, and Klebsiella pneumoniae. als-journal.com

| Compound/Analogue Class | Bacterial Strains | Key Findings | Reference |

|---|---|---|---|

| Thiomorpholine Phenyloxazolidinones | Haemophilus influenzae, Moraxella catarrhalis | Identified novel potent leads with enhanced activity. | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Compounds showed good antibacterial activity. | mdpi.comresearchgate.net |

| Morpholine-based Thiazole Derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC values of 12.5 µg/ml, equivalent to ciprofloxacin. | als-journal.com |

| 4-(2-Aminoethyl) morpholine Derivatives | Gram-negative bacteria | Demonstrated good inhibitory action. | researchgate.net |

The antifungal potential of morpholine and thiophene analogues is also an area of active research. Synthetic modification of known morpholine antifungals (like fenpropimorph (B1672530) and amorolfine) through silicon incorporation led to sila-analogues with potent, broad-spectrum antifungal activity. nih.gov Twelve such analogues were effective against human fungal pathogens including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov The mechanism of these morpholine-class antifungals involves the inhibition of two enzymes in the ergosterol (B1671047) biosynthesis pathway, sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov

A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives also exhibited excellent broad-spectrum antifungal activity. nih.gov Specifically, compounds A30-A34 showed MIC values ranging from 0.03-0.5 μg/mL against Candida albicans and 0.25-2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Additionally, some 4-(R-ylidenamino)-3-(morpholinomethylene)-4H-1,2,4-triazole-5-thioles were synthesized, but they did not show pronounced antifungal properties against the reference strain of C. albicans. researchgate.net

| Compound/Analogue Class | Fungal Strains | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives (A30-A34) | Candida albicans | 0.03 - 0.5 | nih.gov |

| Cryptococcus neoformans, Aspergillus fumigatus | 0.25 - 2 | ||

| Silicon-Incorporated Morpholine Analogues | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Potent activity, with Sila-analogue 24 showing superior fungicidal potential. | nih.gov |

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme and a well-established target for antibiotics. als-journal.com Thiophene and morpholine derivatives have been identified as inhibitors of this enzyme. A study of morpholine-based thiazoles found that several compounds were potent DNA gyrase inhibitors, with IC₅₀ values better than that of ciprofloxacin (4.32 µg/ml). als-journal.com The most potent compounds included 5h (IC₅₀ = 3.52 µg/ml), 5g (IC₅₀ = 3.76 µg/ml), and 5f (IC₅₀ = 3.88 µg/ml). als-journal.com Molecular docking studies supported these findings, showing a similar binding pattern to ciprofloxacin at the active site of DNA gyrase. als-journal.com

Interestingly, a class of thiophene antibacterials was found to inhibit DNA gyrase through a novel allosteric mechanism. nih.gov These compounds bind to a previously unexploited protein pocket remote from the catalytic DNA-cleavage site, stabilizing the DNA-cleavage complex without making direct contact with the DNA. nih.gov This discovery opens new avenues for targeting bacterial topoisomerases. nih.gov The homology between the ATP-binding sites of bacterial DNA gyrase B and human Hsp90 has also been explored, leading to the redesign of benzothiazole-based DNA gyrase B inhibitors into Hsp90 C-terminal inhibitors. nih.gov

Antioxidant Activity Assessment

Oxidative stress resulting from an imbalance of free radicals and antioxidants is implicated in numerous diseases. zsmu.edu.ua Consequently, the antioxidant potential of new chemical entities is of significant interest.

The antioxidant activity of thiophene and morpholine derivatives has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. zsmu.edu.ua A study of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives found that most of the tested compounds exhibited antiradical activity. zsmu.edu.ua The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol , was the most active, showing an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, which was close to the activity of the standard, ascorbic acid. zsmu.edu.ua

Derivatives of 1,2,4-triazole (B32235) containing a morpholine moiety have also been assessed for their antioxidant capacity. dergipark.org.tr While specific data for this compound is not detailed, the general class of morpholine-2,5-diones has been reported to possess moderate antioxidant potentials, with a high correlation between DPPH radical scavenging and total reducing power. nih.gov

| Compound/Analogue Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH Radical Scavenging | 88.89% antiradical effect at 1 × 10⁻³ M. | zsmu.edu.ua |

| Morpholine-2,5-dione Derivatives | DPPH Radical Scavenging, Total Reducing Power | Moderate antioxidant potentials observed. | nih.gov |

Enzyme Inhibition Profiling

Beyond antimicrobial targets, analogues of this compound have been profiled for their ability to inhibit a range of other enzymes implicated in various diseases.

A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated as inhibitors of urease, an enzyme linked to ureolytic bacterial infections. nih.gov These compounds were found to be effective urease inhibitors, with IC₅₀ values in the range of 3.80–5.77 µM, demonstrating significantly higher potency than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.gov The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , had an IC₅₀ value of 3.80 ± 1.9 µM. nih.gov

In the field of oncology, substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones were developed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Many of these compounds showed inhibitory potencies comparable to or greater than the clinical PARP inhibitor AZD-2281, with one compound, 18q , displaying an 8-fold improvement in enzymatic activity. nih.gov

Furthermore, other morpholine-containing structures have been identified as potent enzyme inhibitors. A series of 4-morpholino-2-phenylquinazolines and their related thieno[3,2-d]pyrimidine (B1254671) derivatives were evaluated as inhibitors of PI3 kinase p110alpha, with the thieno[3,2-d]pyrimidine derivative 15e showing strong and selective inhibition with an IC₅₀ value of 2.0 nM. nih.gov Thiomorpholine-bearing compounds have also been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), with IC₅₀ values in the low micromolar range. jchemrev.com

| Compound/Analogue Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | 3.80–5.77 µM | nih.gov |

| Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | PARP-1 | Compound 18q was 8-fold more potent than AZD-2281. | nih.gov |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3 Kinase p110alpha | 2.0 nM | nih.gov |

| Thiomorpholine-bearing compounds (16a, 16b, 16c) | Dipeptidyl peptidase IV (DPP-IV) | 6.93, 6.29, and 3.40 µmol/L, respectively. | jchemrev.com |

Urease Enzyme Inhibition

Analogues of this compound, specifically morpholine-thiophene hybrid thiosemicarbazones, have been identified as potent inhibitors of the urease enzyme. Urease is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori, making its inhibition a valuable strategy for treating ureolytic bacterial infections. frontiersin.orgresearchgate.net

A series of morpholine-thiophene hybrid thiosemicarbazone derivatives were synthesized and evaluated for their in vitro urease inhibitory potential. frontiersin.orgnih.gov The majority of these compounds demonstrated significantly greater potency than the standard inhibitor, thiourea (IC₅₀ value of 22.31 ± 0.03 µM). nih.gov

One of the initial compounds in the series, (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide, showed noteworthy inhibitory activity with an IC₅₀ value of 4.94 ± 2.7 µM. nih.gov Further structural modifications revealed important structure-activity relationships. For instance, the introduction of a methyl group at the imine position resulted in a similar IC₅₀ value of 4.96 ± 3.0 µM. nih.gov However, placing a methyl substituent on the thiophene ring at position 4 led to enhanced inhibitory potential, with an IC₅₀ value of 4.00 ± 2.4 µM. nih.gov

The most potent inhibition was observed with the introduction of electron-withdrawing groups at the fifth position of the thiophene ring. frontiersin.orgnih.gov The derivative with a chloro group at this position, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, emerged as the lead inhibitor with an IC₅₀ of 3.80 ± 1.9 µM. frontiersin.orgnih.gov This compound was found to inhibit the urease enzyme in an uncompetitive manner. nih.gov Similarly, compounds with bromo and nitro groups at the same position also displayed strong inhibition with IC₅₀ values of 3.98 ± 2.2 µM and 3.90 ± 2.7 µM, respectively. frontiersin.orgnih.gov

These findings highlight that all the tested morpholine-thiophene hybrid thiosemicarbazones exhibited significantly higher inhibitory power compared to the standard, thiourea. frontiersin.orgnih.gov

| Compound Name | Substituent on Thiophene Ring | IC₅₀ (µM) |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | None | 4.94 ± 2.7 |

| (E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide | None (methyl on imine) | 4.96 ± 3.0 |

| (E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide | 4-methyl | 4.00 ± 2.4 |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 5-chloro | 3.80 ± 1.9 |

| (E)-2-((5-bromothiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 5-bromo | 3.98 ± 2.2 |

| (E)-N-(2-morpholinoethyl)-2-((5-nitrothiophen-2-yl)methylene)hydrazinecarbothioamide | 5-nitro | 3.90 ± 2.7 |

| Thiourea (Standard) | N/A | 22.31 ± 0.03 |

P21-Activated Kinase 4 (PAK4) Inhibition

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell proliferation, migration, and invasion. nih.gov As such, it is a significant target for anticancer drug development. While direct studies on this compound are limited, related structures containing either the morpholine or thiophene moiety have been investigated as PAK4 inhibitors.

For example, a novel series of pyrazolo[3,4-d]pyrimidine derivatives were developed as type I ½ PAK4 inhibitors. nih.gov The most potent compound from this series, SPA7012, was evaluated for its pharmacological potential in attenuating hepatic ischaemia-reperfusion injury in mice, a process where PAK4 has been implicated. nih.gov Another compound, KPT-9274, a dual inhibitor of PAK4 and nicotinamide (B372718) phosphoribosyltransferase, has entered clinical trials for various cancers. nih.gov

Structure-based virtual screening has identified monocyclic compounds like 6-hydroxy-2-mercapto-3-phenylpyrimidin-4(3H)-one as a novel PAK4 inhibitor with an IC₅₀ value of 21.36 μM. nih.gov Other research efforts have focused on scaffolds like indolin-2-one, leading to compounds with IC₅₀ values against PAK4 in the nanomolar range (e.g., 25 nM and 27 nM for compounds 8 and 7, respectively). nih.gov However, these often suffer from a lack of selectivity against other kinases. nih.gov

| Inhibitor Scaffold/Compound | IC₅₀ against PAK4 | Notes |

| Indolin-2-one derivative 7 | 27 nM | Also inhibits downstream proteins LIMK1 and Cofilin. nih.gov |

| Indolin-2-one derivative 8 | 25 nM | Showed lack of selectivity, inhibiting other kinases like BRAF, PDK1, and CDK2. nih.gov |

| Pyrimidin-4(3H)-one 18 | 21.36 µM | Identified through virtual screening; showed no significant binding to PAK1, PAK5, or PAK6. nih.gov |

| PAKib | 500 nM | A recently reported inhibitor that suppresses proliferation of pancreatic cancer cells. nih.gov |

General Kinase Enzyme Inhibition Studies

The morpholine and thiophene scaffolds are prevalent in the design of inhibitors for a wide array of protein kinases, many of which are implicated in cancer and inflammatory diseases. nih.gove3s-conferences.org The morpholine ring, in particular, is known to enhance potency through molecular interactions with target proteins or by improving pharmacokinetic properties. e3s-conferences.org

Thieno[2,3-d]pyrimidine derivatives containing a morpholine ring have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3K). researchgate.net Certain compounds in this class showed good inhibitory activity against PI3Kβ (up to 72% inhibition) and PI3Kγ (up to 84% inhibition). researchgate.net Other research on morpholine-containing pyrazolopyrimidines has led to potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a kinase structurally related to PI3K. researchgate.net By modifying the morpholine ring, researchers achieved dramatic improvements in mTOR selectivity over PI3Kα, with some analogues having subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity. researchgate.net

Analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov The parent compound, NU7441, has an IC₅₀ of 42 ± 2 nM. Introduction of solubilizing groups led to compounds with even greater potency, such as one derivative with a DNA-PK IC₅₀ of 5.0 ± 1 nM. nih.gov Counter-screening revealed that some of these compounds were also potent mixed inhibitors of DNA-PK and PI3K. nih.gov

Furthermore, new thiophene-based carbohydrazide (B1668358) analogues have been identified as multitargeting kinase inhibitors, with one promising compound showing IC₅₀ values of 0.037 µM, 0.95 µM, and 0.16 µM against Pim-1, VEGFR-2, and EGFR(WT) kinases, respectively. rawdatalibrary.net

| Compound Class | Target Kinase(s) | Representative IC₅₀ Values/Activity |

| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3Kβ, PI3Kγ | Up to 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. researchgate.net |

| Morpholine-containing pyrazolopyrimidines | mTOR, PI3Kα | Subnanomolar mTOR IC₅₀ values with up to 26,000-fold selectivity over PI3Kα. researchgate.net |

| (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones | DNA-PK, PI3K | NU7441 IC₅₀ = 42 nM (DNA-PK); Analogue 39 IC₅₀ = 5.0 nM (DNA-PK). nih.gov |

| Thiophene-based carbohydrazide | Pim-1, VEGFR-2, EGFR(WT) | IC₅₀ = 0.037 µM (Pim-1), 0.95 µM (VEGFR-2), 0.16 µM (EGFR(WT)). rawdatalibrary.net |

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes acetylcholine (B1216132) and is considered a therapeutic target for conditions like Alzheimer's disease, where its levels are elevated. nih.gov While direct studies on this compound are not prominent, related heterocyclic structures have been evaluated for BChE inhibition.

Research into benzohydrazide (B10538) derivatives identified compounds with dual inhibitory activity against both acetylcholinesterase (AChE) and BChE. mdpi.com For BChE, the inhibitory activity varied widely, with IC₅₀ values ranging from 22.31 µM to over 500 µM. mdpi.com N-tridecyl derivatives of various 4-substituted benzohydrazides were among the most active BChE inhibitors. mdpi.com

In other studies, morpholine-based chalcones were assessed for their inhibitory effects on cholinesterases. nih.gov While the primary focus was on AChE and monoamine oxidase, the potential for BChE inhibition exists within this class of compounds. The selective inhibition of BChE is a therapeutic goal, as BChE can compensate for AChE deficits in the advanced stages of Alzheimer's disease. nih.gov The discovery of novel BChE inhibitors often involves screening large compound libraries, which has led to the identification of diverse structural classes, including purine (B94841) derivatives and carbamates, as potential leads. nih.gov For instance, a study on the natural alkaloid boldine (B1667363) found it to be a weak inhibitor of both AChE and BChE, with an IC₅₀ for BChE of 321 µM. nih.gov

| Compound Class/Name | Target(s) | IC₅₀ (µM) for BChE |

| 2-Benzoylhydrazine-1-carboxamides | AChE/BChE | 22.31 to >500 |

| Boldine | AChE/BChE | 321 |

| Thioflavin T | BChE | Kᵢ = 1.61 ± 0.11 µM, Kᵢᵢ = 5.84 ± 0.16 µM² mdpi.com |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). youtube.comyoutube.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. nih.gov

Analogues incorporating the morpholine moiety have shown significant potential as MAO inhibitors. A study on a series of nine morpholine-based chalcones (designated MO1–MO9) revealed potent inhibitory activity, particularly against MAO-B. nih.gov The most potent compound, MO1, inhibited MAO-B with an IC₅₀ value of 0.030 µM and was identified as a reversible mixed-type inhibitor. nih.gov Several other compounds in the series also showed sub-micromolar inhibition of MAO-B. Compound MO7 was the most potent inhibitor of MAO-A, with an IC₅₀ of 7.1 µM. nih.gov

In a different study, 8-sulfanylcaffeine analogues, which share some structural similarities with thiophene derivatives, were found to be reversible and competitive MAO-B inhibitors. nih.gov The most potent of these, 8-{[(4-bromophenyl)methyl]sulfanyl}caffeine, had an IC₅₀ of 0.167 µM for MAO-B and displayed a high degree of selectivity over MAO-A. nih.gov These results indicate that the morpholine-thiophene scaffold is a promising framework for developing selective MAO inhibitors.

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

| MO1 | MAO-B | 0.030 | Reversible, Mixed |

| MO7 | MAO-B | 0.25 | N/A |

| MO8 | MAO-B | 0.32 | N/A |

| MO4 | MAO-B | 0.33 | N/A |

| MO9 | MAO-B | 0.36 | N/A |

| MO6 | MAO-B | 0.64 | N/A |

| MO2 | MAO-B | 0.70 | N/A |

| MO3 | MAO-B | 1.01 | N/A |

| MO5 | MAO-B | 1.31 | N/A |

| MO7 | MAO-A | 7.1 | N/A |

| MO6 | MAO-A | 8.7 | N/A |

Receptor Binding and Modulation Studies

The this compound scaffold and its analogues have also been investigated for their ability to bind to and modulate various G-protein coupled receptors (GPCRs) and other receptor types.

A study focused on the synthesis of a novel free fatty acid receptor 1 (FFAR1) agonist, which is a structural analogue of this compound. mdpi.com This synthesized compound, 3-(4-((5-((((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)methyl)thiophen-2-yl)methoxy)phenyl)propanoic acid, demonstrated an affinity for the FFAR1 receptor at a concentration of 10 μM that was comparable to known agonists. mdpi.com The replacement of a benzene (B151609) ring with a thiophene ring in this class of agonists is suggested to potentially lead to greater metabolic stability. mdpi.com

In a separate line of research, a series of 2,4-disubstituted morpholines were synthesized and their binding affinities at human dopamine receptors were reported. nih.gov One compound, a 7-azaindole (B17877) derivative, showed nanomolar affinity for the human D4 receptor and exhibited over 1000-fold selectivity compared to the human D2 receptor. nih.gov

Additionally, three-dimensional models of the human androgen receptor ligand-binding domain have been developed to facilitate the rational design of new ligands. nih.gov Docking studies with nonsteroidal ligands, such as hydroxyflutamide (B1664084) derivatives, have helped to elucidate the key amino acid residues involved in binding, which could guide the design of novel thiophene-morpholine based androgen receptor modulators. nih.gov

| Compound Class/Analogue | Receptor Target | Findings |

| 3-(4-((5-((((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)methyl)thiophen-2-yl)methoxy)phenyl)propanoic acid | Free Fatty Acid Receptor 1 (FFAR1) | Showed affinity comparable to known agonists at 10 µM. mdpi.com |

| 2,4-disubstituted morpholine (7-azaindole derivative) | Dopamine D4 Receptor | Nanomolar affinity with >1000-fold selectivity over the D2 receptor. nih.gov |

| Hydroxyflutamide-like nonsteroidal ligands | Androgen Receptor | Docking studies identified key binding interactions, providing a basis for designing novel ligands. nih.gov |

P2Y12 Receptor Antagonism and Binding Characteristics

The P2Y12 receptor is a critical target in the development of antiplatelet therapies. While the morpholine moiety is present in some P2Y12 receptor antagonists, and thiophene-based drugs like clopidogrel (B1663587) are well-known inhibitors, direct studies on the P2Y12 receptor antagonism and binding characteristics of this compound are not extensively documented in available scientific literature. Research has identified novel morpholine-containing scaffolds that act as P2Y12 antagonists, but these are structurally distinct from this compound. nih.govfortunejournals.com For instance, one identified antagonist, referred to as Compound E, contains a morpholine group but is a more complex molecule, 6-[(4-dimethylamino-phenyl)-morpholin-4-yl-methyl]-benzo nih.govgoogle.comdioxol-5-ol, which acts on the P2Y12 receptor through an allosteric mechanism. nih.govfortunejournals.com

Preclinical Anticancer Activity (In Vitro Cell Line Models)

The potential of this compound and its analogues in cancer therapy has been an area of investigation, with a focus on their ability to halt the proliferation of cancer cells and to interfere with key signaling pathways.

Antiproliferative Activity against Various Cancer Cell Lines (e.g., HepG-2, MCF-7, A549, PC-3, 22RV1, MDA-MB-231, MDA-MB-453)

However, research on derivatives provides some context. For example, a study on thiazol-5(4H)-ones, which are structurally different but can incorporate a thiophen-2-ylmethylene group, evaluated their anti-proliferative activity against HepG-2 and MCF-7 cell lines. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have been assessed against A549, MCF-7, and MDA-MB-231 cancer cell lines, showing some potent and selective cytotoxicity. mdpi.com These findings relate to larger, more complex molecules rather than the specific compound this compound.

Investigation of Mechanistic Pathways (e.g., mTOR Signaling Inhibition)

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. mdpi.com The morpholine ring is a key feature in several known mTOR inhibitors. nih.govnih.gov For example, replacing the morpholine in certain pyrazolopyrimidine inhibitors with bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα. nih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been designed and investigated as potential mTOR inhibitors. mdpi.com

Despite the prevalence of the morpholine moiety in established mTOR inhibitors, there is no direct scientific evidence to confirm that this compound itself acts as an inhibitor of the mTOR signaling pathway.

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Research into compounds containing thiophene and morpholine moieties has shown some promise. Studies on synthesized Schiff and Mannich bases incorporating a morpholine ring have been tested for their antileishmanial activity against Leishmania infantum promastigotes. While these studies indicate that certain morpholine-containing compounds have antiparasitic effects, specific data for this compound is not explicitly provided.

Antiviral Activity Assessments

The exploration of this compound and its analogues for antiviral activity is an emerging area. While some studies have investigated the antiviral properties of complex chalcone (B49325) derivatives containing a morpholine-thiadiazole structure, there is a lack of specific data regarding the direct antiviral effects of this compound.

Structure Activity Relationship Sar and Pharmacophore Development for 4 Thiophen 2 Ylmethyl Morpholine Derivatives

Systematic Elucidation of the Roles of Thiophene (B33073) and Morpholine (B109124) Scaffolds in Bioactivity

The biological activity of 4-(thiophen-2-ylmethyl)morpholine derivatives is intrinsically linked to the distinct physicochemical properties of its constituent thiophene and morpholine rings. These two heterocyclic systems play multifaceted roles in the interaction of the molecule with its biological targets and in modulating its pharmacokinetic properties.

The morpholine scaffold , a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom, is prized for its ability to enhance the potency and modulate the pharmacokinetic profile of drug candidates. acs.orgnih.govnih.govresearchgate.net The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins. The oxygen atom can act as a hydrogen bond acceptor, contributing to the binding affinity. acs.orgnih.govnih.govresearchgate.net Furthermore, the morpholine ring's favorable physicochemical properties, including its contribution to water solubility and its typical metabolic stability, make it a valuable component in drug design, particularly for agents targeting the CNS where blood-brain barrier permeability is a key consideration. acs.orgnih.govnih.govresearchgate.net The flexible chair-like conformation of the morpholine ring also allows it to act as a scaffold, orienting other parts of the molecule for optimal interaction with the target. acs.orgnih.govnih.govresearchgate.net

Quantitative and Qualitative Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives can be systematically modulated by introducing various substituents onto the thiophene and morpholine rings. While a comprehensive SAR study on a single biological target for a series of directly substituted this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related morpholine-thiophene hybrid structures.

A notable example is a study on a series of morpholine-thiophene hybrid thiosemicarbazones evaluated for their urease inhibitory activity. In this series, the core structure consists of a morpholine ring connected via an ethyl linker to a thiophene-containing thiosemicarbazone. The study systematically explored the effect of substituents on the thiophene ring on the inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50).

| Compound | Substituent (R) on Thiophene Ring | Urease Inhibition IC50 (µM) |

|---|---|---|

| Thiourea (B124793) (Standard) | - | 22.31 ± 0.03 |

| 5a | 5-Nitro | 3.80 ± 0.01 |

| 5b | 5-Bromo | 4.11 ± 0.02 |

| 5c | 5-Chloro | 4.23 ± 0.01 |

| 5d | 5-Methyl | 4.55 ± 0.02 |

| 5e | Unsubstituted | 4.88 ± 0.01 |

| 5f | 4-Methyl | 5.11 ± 0.02 |

| 5g | 3-Methyl | 5.32 ± 0.01 |

| 5h | 5-Formyl | 5.54 ± 0.02 |

| 5i | 5-Carboxylic acid | 5.77 ± 0.01 |

Qualitative Analysis of Substituent Effects:

From the data presented, several key SAR trends can be identified:

Electron-withdrawing groups: The presence of a strong electron-withdrawing nitro group at the 5-position of the thiophene ring (Compound 5a) resulted in the most potent urease inhibition in the series. This suggests that reducing the electron density of the thiophene ring is beneficial for this particular biological activity.

Halogen substituents: Bromo and chloro substituents at the 5-position (Compounds 5b and 5c) also conferred high potency, indicating that electronegative and moderately sized groups at this position are well-tolerated and contribute positively to the inhibitory activity.

Electron-donating groups: The introduction of an electron-donating methyl group at various positions (Compounds 5d, 5f, and 5g) resulted in slightly lower, yet still potent, activity compared to the electron-withdrawing groups. The position of the methyl group also appears to influence potency, with the 5-position being the most favorable.

Unsubstituted thiophene: The parent compound with an unsubstituted thiophene ring (Compound 5e) exhibited good activity, serving as a baseline for evaluating the effects of various substituents.

Other functional groups: The presence of a formyl or carboxylic acid group at the 5-position (Compounds 5h and 5i) led to a slight decrease in potency compared to other substituents, suggesting that these groups may introduce unfavorable steric or electronic interactions.

This analysis demonstrates that the electronic nature and position of substituents on the thiophene ring play a crucial role in modulating the biological potency of these morpholine-thiophene hybrids.

Derivation of Pharmacophoric Features Essential for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, a general pharmacophore model can be derived based on the known roles of the thiophene and morpholine scaffolds and the analysis of SAR data from related compounds.

The essential pharmacophoric features for a hypothetical target can be postulated as follows:

Aromatic/Hydrophobic Region: This is primarily defined by the thiophene ring. This region is likely to engage in hydrophobic and/or π-π stacking interactions with nonpolar and aromatic residues in the active site of the target protein. The size and electronic nature of this region can be modulated by substituents on the thiophene ring.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. This feature is crucial for anchoring the molecule in the binding pocket through interactions with hydrogen bond donor residues like serine, threonine, or the backbone amide protons of the protein.

Basic/Positively Ionizable Center: The nitrogen atom of the morpholine ring provides a basic center that can be protonated at physiological pH. This allows for the formation of ionic bonds or strong hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) in the target's active site.

Linker/Scaffold: The methylene (B1212753) bridge connecting the thiophene and morpholine rings, along with the morpholine ring itself, acts as a scaffold that dictates the spatial orientation of the key pharmacophoric features. The conformational flexibility of the morpholine ring can allow for an induced fit to the binding site.

The relative importance and precise spatial arrangement of these features will vary depending on the specific biological target. For instance, in a target with a predominantly hydrophobic binding pocket, the nature of the thiophene ring and its substituents will be paramount. Conversely, in a target with a more polar active site, the hydrogen bonding and ionic interaction capabilities of the morpholine moiety will be of greater significance.

Rational Design Principles based on SAR Data

The insights gained from SAR studies and pharmacophore modeling provide a foundation for the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. The following principles can guide the design process:

Systematic Modification of the Thiophene Ring: Based on the observation that electron-withdrawing groups on the thiophene ring can enhance potency (as seen in the urease inhibitor example), a rational design approach would involve the synthesis and evaluation of a series of derivatives with various electron-withdrawing substituents (e.g., nitro, cyano, trifluoromethyl) at different positions on the thiophene ring. Conversely, if a different biological target requires increased electron density in the aromatic region, electron-donating groups (e.g., methoxy, alkyl) could be explored.

Alteration of the Linker: The length and flexibility of the methylene linker between the thiophene and morpholine rings can be varied. Increasing or decreasing the linker length, or introducing conformational constraints, could optimize the positioning of the two key scaffolds within the target's binding site.

Computational Modeling: The use of computational tools such as quantitative structure-activity relationship (QSAR) analysis and molecular docking can further guide the rational design process. QSAR models can be developed to predict the activity of unsynthesized compounds based on their physicochemical properties, while molecular docking can provide insights into the putative binding modes of the designed molecules within the active site of the target protein, allowing for the prioritization of compounds for synthesis.

By systematically applying these rational design principles, it is possible to navigate the chemical space around the this compound scaffold to develop novel and improved therapeutic agents for a variety of disease targets.

Medicinal Chemistry and Lead Compound Development for 4 Thiophen 2 Ylmethyl Morpholine Scaffold

Identification of 4-(Thiophen-2-ylmethyl)morpholine as a Promising Lead Scaffold

The designation of the this compound core as a promising lead scaffold in drug discovery is rooted in the recognized therapeutic potential of its individual components: the thiophene (B33073) ring and the morpholine (B109124) moiety. Both are considered "privileged structures," frequently appearing in a wide array of biologically active compounds and approved drugs. nih.govnih.govresearchgate.net

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block in medicinal chemistry. nih.gov Its presence in numerous FDA-approved drugs across various therapeutic areas underscores its importance. nih.gov The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and receptor interactions. nih.gov The sulfur atom can participate in hydrogen bonding, which can be crucial for target engagement. nih.gov

On the other hand, the morpholine ring is a six-membered saturated heterocycle that is widely incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govresearchgate.netjchemrev.come3s-conferences.org The inclusion of a morpholine moiety can improve aqueous solubility, metabolic stability, and membrane permeability, all of which are critical attributes for a successful drug. nih.gov The basic nitrogen atom of the morpholine ring can form salts, which can be advantageous for formulation, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.net

The logical convergence of these two privileged structures in the this compound scaffold presents a compelling starting point for lead discovery. The thiophene moiety provides a platform for diverse substitutions to modulate biological activity, while the morpholine group can confer desirable drug-like properties. This combination has been explored in the development of various biologically active agents, including those with potential urease inhibitory and antimycobacterial activities, highlighting the scaffold's potential across different therapeutic indications. jchemrev.comfrontiersin.org

Strategies for the Design and Synthesis of Potency-Enhanced Analogues

Once a promising lead scaffold like this compound is identified, medicinal chemists employ various strategies to design and synthesize analogues with enhanced potency and selectivity. These strategies often involve systematic structural modifications to explore the structure-activity relationship (SAR) of the scaffold.

A common approach is the introduction of various substituents on the thiophene ring. This allows for the exploration of how different electronic and steric properties at this position influence biological activity. For instance, in a study of morpholine-thiophene hybrid thiosemicarbazones, a series of analogues were synthesized with different substituents on the thiophene ring to evaluate their urease inhibitory activity. frontiersin.org This systematic modification provided valuable insights into the SAR, demonstrating how substitutions on the thiophene moiety can significantly impact potency. frontiersin.org

Another strategy involves the modification of the linker connecting the thiophene and morpholine rings. Changes in the length, rigidity, and composition of this linker can alter the spatial orientation of the two key pharmacophores, thereby influencing their interaction with the biological target.

Furthermore, the core scaffold itself can be embedded within a larger molecular framework to enhance activity. For example, researchers have synthesized a series of 2-(thiophen-2-yl)dihydroquinolines coupled with a morpholine moiety, which have shown promising antimycobacterial activity. jchemrev.com In this case, the this compound substructure is part of a more complex molecule, and the SAR studies revealed that the morpholine-containing analogue exhibited better potency than the parent dihydroquinoline and a thiomorpholine (B91149) analogue. jchemrev.com

The synthesis of these analogues typically involves multi-step reaction sequences. For instance, the synthesis of the aforementioned 2-(thiophen-2-yl)dihydroquinolines involved a six-step process that included key transformations like the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions, followed by coupling with morpholine. jchemrev.com Such synthetic routes need to be versatile enough to allow for the introduction of a wide range of substituents to facilitate comprehensive SAR studies.

The following table provides an illustrative example of how structural modifications on a related thiophene-morpholine scaffold can influence biological activity, based on reported research findings.

| Compound ID | Core Scaffold | R-Group on Thiophene | Biological Activity (IC₅₀ in µM) |

| 5a | Morpholine-thiophene hybrid thiosemicarbazone | -H | 5.77 ± 0.08 |

| 5b | Morpholine-thiophene hybrid thiosemicarbazone | 5-Cl | 4.34 ± 0.03 |

| 5c | Morpholine-thiophene hybrid thiosemicarbazone | 5-Br | 3.80 ± 0.04 |

| 5d | Morpholine-thiophene hybrid thiosemicarbazone | 5-NO₂ | 4.21 ± 0.05 |

| Thiourea (B124793) (Standard) | - | - | 22.31 ± 0.03 |

| Data sourced from a study on urease inhibitors and is intended for illustrative purposes of SAR on a related scaffold. frontiersin.org |

The Role of Morpholine as a Privileged Pharmacophore in Drug Design

The morpholine ring is widely regarded as a "privileged pharmacophore" in medicinal chemistry, a term used to describe a molecular scaffold that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.nete3s-conferences.org Its frequent appearance in approved drugs and clinical candidates is a testament to its value in drug design. frontiersin.org

One of the primary roles of the morpholine moiety is to improve the pharmacokinetic profile of a drug candidate. nih.gov Its incorporation can enhance aqueous solubility, which is crucial for absorption and distribution. nih.gov The morpholine ring's saturated and polar nature contributes to this effect. Furthermore, the presence of the morpholine ring can lead to improved metabolic stability, as it is generally less susceptible to oxidative metabolism compared to more lipophilic or electron-rich aromatic rings. acs.org This can result in a longer half-life and improved bioavailability. acs.org

The versatility of the morpholine ring allows it to be incorporated into a wide range of molecular architectures. e3s-conferences.org It can be used as a terminal substituent, a linker, or as part of a more complex fused ring system. This synthetic tractability makes it an attractive building block for medicinal chemists. nih.gov In the context of the this compound scaffold, the morpholine moiety is crucial for imparting the desirable drug-like properties that complement the biological activity conferred by the substituted thiophene ring, ultimately leading to more potent and developable drug candidates.

Emerging Research Applications of 4 Thiophen 2 Ylmethyl Morpholine Beyond Biology

Utility as a Versatile Chemical Building Block in Organic Synthesis

The structure of 4-(Thiophen-2-ylmethyl)morpholine makes it an excellent scaffold or building block for the synthesis of more complex molecules. The compound features a nucleophilic secondary amine within the morpholine (B109124) ring and an electron-rich thiophene (B33073) ring, both of which can participate in a variety of chemical reactions. The morpholine part can undergo typical N-alkylation, acylation, and coupling reactions, while the thiophene ring is amenable to electrophilic substitution at its vacant positions. nih.govwikipedia.org

Research has demonstrated the use of similar thiophene-morpholine structures in the creation of complex heterocyclic systems. For instance, scientists have designed and synthesized a series of novel 2-(thiophen-2-yl)dihydroquinolines by coupling them with morpholine and other related heterocycles. nih.gov In this multi-step synthesis, a thiophene-containing starting material was progressively modified and then coupled with morpholine to yield the final, more complex quinoline (B57606) derivatives. nih.gov This showcases a practical application where the thiophene-morpholine framework serves as a key structural component for generating new chemical entities.

Another study highlighted the stability of the thiophene moiety during the synthesis of substituted morpholine derivatives, indicating its robustness as a core unit in multi-step reaction sequences. acs.org The research involved a reductive etherification reaction to create C-substituted morpholines, and it was noted that the heteroaromatic thiophene group remained intact under the reaction conditions. acs.org This stability is a crucial attribute for a building block, as it allows for selective modifications on other parts of the molecule without disrupting the thiophene core.